quinolin-8-yl 10H-phenothiazine-10-carboxylate
Overview
Description
Quinolin-8-yl 10H-phenothiazine-10-carboxylate is a heterocyclic compound that combines the structural features of quinoline and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 10H-phenothiazine-10-carboxylate typically involves the condensation of quinolin-8-ol with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 10H-phenothiazine-10-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline or phenothiazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Quinolin-8-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of quinolin-8-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit topoisomerase enzymes, leading to DNA damage in cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine.
Uniqueness
Quinolin-8-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of quinoline and phenothiazine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
quinolin-8-yl phenothiazine-10-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-22(26-18-11-5-7-15-8-6-14-23-21(15)18)24-16-9-1-3-12-19(16)27-20-13-4-2-10-17(20)24/h1-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZDWCHKNKLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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